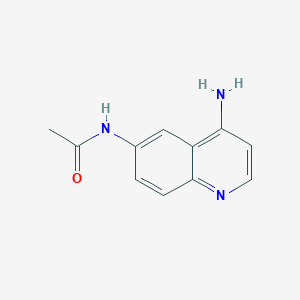

N-(4-aminoquinolin-6-yl)acetamide

Description

N-(4-aminoquinolin-6-yl)acetamide is a quinoline-derived compound featuring an acetamide group at the 6-position and an amino substituent at the 4-position of the quinoline core. Quinoline derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The amino group at position 4 may enhance solubility and hydrogen-bonding interactions, while the acetamide moiety at position 6 could influence metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-(4-aminoquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTAAZPWMYXQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminoquinolin-6-yl)acetamide typically involves the reaction of 4-aminoquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of N-(4-aminoquinolin-6-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminoquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can undergo substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(4-aminoquinolin-6-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-aminoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of β-hematin, which is crucial for the survival of certain parasites. This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N-(4-aminoquinolin-6-yl)acetamide and related compounds:

Anticancer Activity

- N-(4-(2,3-dioxo-quinoxaline)phenyl)acetamide () exhibits cytotoxicity via quinoxaline’s planar aromatic system, which facilitates intercalation into DNA . The absence of a quinoxaline core in the target compound suggests divergent mechanisms.

Receptor Modulation

- Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazinone]-acetamide () activate FPR1/FPR2 receptors, critical in neutrophil chemotaxis . The target compound’s quinoline scaffold may favor different receptor interactions, such as kinase inhibition.

Physicochemical Properties

- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () highlights how electron-withdrawing substituents (e.g., -Cl, -CCl₃) influence crystal packing and stability . The amino group in the target compound may reduce crystallinity compared to halogenated analogs, favoring amorphous solid forms.

Structural Flexibility

- N-{4-[(6-Methoxy-8-quinolinyl)amino]pentyl}acetamide () features a flexible pentyl linker, which could enhance binding to extended protein pockets . The rigid quinoline core of the target compound may limit conformational flexibility but improve target specificity.

Biological Activity

N-(4-aminoquinolin-6-yl)acetamide is a derivative of quinoline, a bicyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-(4-aminoquinolin-6-yl)acetamide features an acetamide functional group attached to a 4-aminoquinoline moiety. Its molecular formula is , with notable physical properties such as a melting point of approximately 150-155 °C and a boiling point around 360 °C under standard atmospheric conditions.

Antimalarial Activity

N-(4-aminoquinolin-6-yl)acetamide has been studied for its antimalarial properties , particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds with similar structures exhibit enhanced transportation to the parasite's food vacuole, facilitating their action against the parasite . In vitro studies have shown that derivatives of 4-aminoquinoline can effectively inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values ranging from 5.52 to 89.8 nM .

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | IC50 (nM) | Activity Against Strains |

|---|---|---|

| TDR 58845 | 5.52 | Chloroquine-resistant W2 strain |

| TDR 58846 | 89.8 | Multidrug-resistant strains |

| N-(4-aminoquinolin-6-yl)acetamide | TBD | Under investigation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity , showing potential in inhibiting various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial survival.

The biological activity of N-(4-aminoquinolin-6-yl)acetamide is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of β-Hematin Formation : The compound inhibits the formation of β-hematin, a critical component for the detoxification of heme in malaria parasites. This inhibition leads to an accumulation of toxic heme, ultimately resulting in parasite death.

- DNA Intercalation : Similar quinoline derivatives have shown the ability to intercalate between DNA base pairs, which may lead to disruptions in replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(4-aminoquinolin-6-yl)acetamide and its derivatives:

- A study by Chavain et al. demonstrated that hybrid compounds containing aminoquinoline structures showed improved activity against P. falciparum, indicating that structural modifications can enhance therapeutic effects .

- Research on novel derivatives revealed that certain compounds exhibited higher antiplasmodial activity compared to traditional treatments like chloroquine, suggesting a promising avenue for drug development against resistant malaria strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.